4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE
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Overview
Description
4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a combination of indole and oxadiazole moieties
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may interact with its targets, such as carbonic anhydrase isoforms, pparα/δ, or sirtuin 2, leading to changes in their activity .
Biochemical Pathways
Given the potential targets of similar 1,2,4-oxadiazole derivatives, it can be speculated that this compound may influence pathways related to cancer progression, age-related diseases, microbial infections, peroxisome proliferator-activated receptor signaling, and sirtuin 2 activity .
Result of Action
Based on the potential targets and activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have effects on cell proliferation, aging processes, microbial growth, peroxisome proliferator-activated receptor signaling, and sirtuin 2 activity .
Biochemical Analysis
Biochemical Properties
The compound’s structure suggests it could interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, and could also influence its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Indole Derivative Preparation: The indole derivative is prepared through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole and indole derivatives through an acetylation reaction, using acetic anhydride or acetyl chloride as the acetylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can undergo substitution reactions, especially at the benzamide moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: This compound shares the oxadiazole moiety but lacks the indole and benzamide groups.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a combination of 1,2,5- and 1,2,4-oxadiazole rings, making it structurally similar.
Uniqueness
4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE is unique due to its combination of indole, oxadiazole, and benzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-12-23-24-20(28-12)17-10-14-4-2-3-5-16(14)25(17)11-18(26)22-15-8-6-13(7-9-15)19(21)27/h2-10H,11H2,1H3,(H2,21,27)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVNUDAAZYMQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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